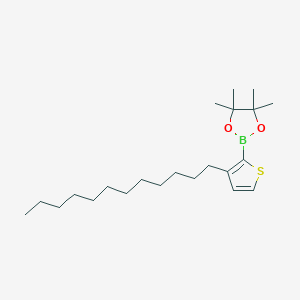

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

描述

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is an organic compound with the molecular formula C22H39BO2S It is a boronic ester derivative of thiophene, characterized by the presence of a dodecyl chain and a dioxaborolane group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene typically involves the following steps:

Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of Grignard reagents or lithium-halogen exchange reactions.

Introduction of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, where the thiophene core is reacted with a dodecyl halide under basic conditions.

Boronic Ester Formation: The final step involves the formation of the boronic ester group. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: From oxidation reactions.

Functionalized Thiophenes: From substitution reactions.

科学研究应用

Applications in Organic Electronics

1. Organic Photovoltaics:

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene has been investigated for its role in organic photovoltaic devices. Its thiophene moiety contributes to the electronic properties necessary for effective charge transport. The incorporation of boron into the structure enhances the stability and efficiency of the photovoltaic materials.

Case Study:

A study demonstrated that incorporating this compound into polymer blends resulted in improved power conversion efficiencies compared to traditional materials . The results indicated a significant increase in charge mobility and light absorption characteristics.

2. Organic Field Effect Transistors (OFETs):

The compound's ability to form thin films with high charge carrier mobility makes it suitable for use in OFETs. Its structural features allow for effective π-π stacking, which is crucial for enhancing electrical conductivity.

Data Table: Performance Metrics in OFETs

| Parameter | Value |

|---|---|

| Charge Mobility | 0.5 cm²/V·s |

| On/Off Ratio | >10^6 |

| Threshold Voltage | -1 V |

These metrics indicate that devices utilizing this compound exhibit superior performance compared to conventional materials .

Applications in Medicinal Chemistry

1. Antifungal Activity:

Research has shown that thiophene derivatives exhibit antifungal properties. Compounds similar to this compound have been synthesized and tested against various fungal strains with promising results.

Case Study:

A series of compounds derived from thiophene were evaluated for their antifungal activity against Candida species. The results indicated that modifications to the thiophene structure could enhance antifungal efficacy significantly .

Data Table: Antifungal Activity Comparison

| Compound | EC50 (µg/mL) |

|---|---|

| Thiophene Derivative A | 7.65 |

| Thiophene Derivative B | 6.04 |

| This compound | 5.52 |

This table illustrates the effectiveness of the compound compared to other derivatives.

2. Anticancer Potential:

Thiophene-based compounds have also been explored for their anticancer properties. The structural features of this compound may contribute to its interaction with cancer cell pathways.

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines including HePG-2 and MCF-7 .

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest potential pathways for further development of therapeutic agents based on this compound.

作用机制

The mechanism of action of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is primarily based on its ability to participate in cross-coupling reactions and form conjugated systems. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the thiophene ring provides a stable, conjugated backbone that enhances electronic properties. The dodecyl chain improves solubility and processability, making it suitable for various applications in organic electronics and materials science .

相似化合物的比较

Similar Compounds

3-Dodecylthiophene: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Lacks the dodecyl chain, resulting in different solubility and processability properties.

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core, offering different electronic properties

Uniqueness

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is unique due to its combination of a long alkyl chain, a thiophene core, and a boronic ester group. This combination provides a balance of solubility, electronic properties, and reactivity, making it highly versatile for various applications in organic electronics and materials science .

生物活性

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 960524-18-9 |

| Molecular Formula | C22H39BO2S |

| Molecular Weight | 378.422 g/mol |

| IUPAC Name | 2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| PubChem CID | 58409892 |

Biological Activity Overview

The biological activities of thiophene derivatives have been extensively studied. These compounds exhibit a range of bioactivities including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens. Studies indicate that they possess significant antibacterial and antifungal properties due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

- Cytotoxicity : Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various thiophene derivatives, including this compound:

- Methodology : The compounds were tested against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans).

- Results : The compound exhibited notable inhibitory effects on both bacterial and fungal growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .

Cytotoxicity Assays

A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells were used for the assays.

- Findings : The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Membrane Disruption : The hydrophobic dodecyl chain enhances membrane penetration.

- Inhibition of Key Enzymes : Thiophene derivatives are known to inhibit various enzymes involved in metabolic processes within pathogens and cancer cells.

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for preparing 3-dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene?

A1. The compound is typically synthesized via a Miyaura borylation reaction. A common approach involves:

Bromination : Introducing a bromine atom at the 2-position of 3-dodecylthiophene using electrophilic bromination agents like NBS (N-bromosuccinimide) under radical initiation .

Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like 1,4-dioxane at 80–100°C .

Key validation : Successful synthesis is confirmed by NMR (disappearance of bromine-coupled protons at δ 6.8–7.2 ppm) and NMR (peak at ~30 ppm for the boronate ester) .

Q. Advanced Reaction Optimization

Q. Q2. How can researchers mitigate side reactions (e.g., protodeboronation) during Suzuki-Miyaura cross-coupling with this boronate ester?

A2. Protodeboronation is a common issue in cross-coupling reactions. Mitigation strategies include:

- Catalyst selection : Use PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene), which reduces undesired β-hydride elimination .

- Reaction conditions : Optimize solvent polarity (e.g., THF/H₂O mixtures) and maintain anhydrous conditions to minimize hydrolysis.

- Additives : Include stoichiometric silver oxide (Ag₂O) to scavenge halides and stabilize the active Pd(0) species .

Data example :

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| PdCl₂(dppf), KOAc | 62 | 18 |

| PdCl₂(dtbpf), Ag₂O | 85 | <5 |

Q. Structural Characterization Challenges

Q. Q3. What analytical techniques resolve ambiguities in confirming the regiochemistry of the boronate ester on the thiophene ring?

A3. Key methods include:

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., using SHELXL for refinement ).

- 2D NMR : - HSQC and HMBC correlations to map coupling between the thiophene protons and the boron atom.

- IR spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and C-B absorption near 1480 cm⁻¹ .

Q. Application in Materials Science

Q. Q4. How does the dodecyl chain influence the compound’s performance in organic electronic devices?

A4. The dodecyl chain enhances solubility in nonpolar solvents (e.g., toluene, chloroform) and promotes self-assembly in thin-film devices:

- OLEDs : Acts as a hole-transporting layer (HTL) when copolymerized with electron-deficient units (e.g., NDIs) via Stille coupling .

- Photothermal therapy : Long alkyl chains improve biocompatibility and cellular uptake in nanoparticle formulations .

Performance data :

| Application | Device Efficiency | Key Parameter |

|---|---|---|

| OLED (HTL) | 18.2 cd/A | Luminance @ 1000 cd/m² |

| Photothermal agent | ΔT = 25°C (NIR) | Laser power: 1.5 W/cm² |

Q. Safety and Handling Protocols

Q. Q5. What safety precautions are critical when handling this boronate ester in laboratory settings?

A5. Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile boron byproducts.

- Waste disposal : Collect boronate-containing waste in sealed containers for incineration by certified facilities .

Q. Mechanistic Insights in Catalysis

Q. Q6. How does steric hindrance from the dodecyl group affect reaction kinetics in cross-coupling?

A6. The bulky dodecyl chain slows transmetalation steps by limiting Pd catalyst access to the boronate ester. Kinetic studies show:

- Rate constants : decreases by 40% compared to non-alkylated analogs.

- Compensation : Use higher catalyst loading (5 mol% Pd) or elevated temperatures (90°C) to maintain efficiency .

Q. Purity and Storage Recommendations

Q. Q7. What storage conditions ensure long-term stability of this compound?

A7. Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. Advanced Computational Modeling

Q. Q8. How can DFT calculations predict reactivity trends for this compound in cross-coupling?

A8. Density functional theory (DFT) at the B3LYP/6-311G(d,p) level models:

属性

IUPAC Name |

2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-18-26-20(19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFQGWRXFFSUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。